molecular formula C29H32O7 B3029982 [(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate CAS No. 85011-34-3

[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate

Cat. No. B3029982
CAS RN: 85011-34-3
M. Wt: 492.6 g/mol
InChI Key: RWWBTSOKCOYZSF-WDAUIKBISA-N
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Description

[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate, also known as (3R,5S)-6-hydroxy-3,4,5-tris(phenylmethoxy)-oxane-2-yl methyl acetate, is a compound of interest for its potential applications in scientific research. This compound is a derivative of the naturally occurring compound oxan-2-ylmethyl acetate, which is found in a number of plants and has been studied for its potential therapeutic effects. This synthetic derivative of the natural compound has been studied for its chemical and biological properties, and its potential applications in scientific research.

Scientific Research Applications

  • Chemical Synthesis and Analysis :

    • Methyl 2-(4-((2-hydroxy-3-methylbut-3-en-1-yl)oxy)phenyl) acetate, a similar compound, was isolated from a deep sea fungus. This compound showed weak inhibitory activities towards certain cell lines, highlighting its potential in biological research (Fredimoses et al., 2015).
    • A novel compound, 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate, was synthesized and analyzed using various spectroscopic techniques. This demonstrates the importance of structural elucidation in chemical research (Rahayu et al., 2018).
  • Enzymatic Desymmetrization :

    • A study on enzymatic desymmetrization of a compound similar to [(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate revealed its potential as a precursor for long chain polyketides, which are important in pharmaceutical research (Coste & Gerber‐Lemaire, 2005).
  • Antimicrobial Activity :

    • Research into the synthesis and structure of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates showed potential antimicrobial properties. This indicates the relevance of similar compounds in developing new antimicrobial agents (Mukovoz et al., 2017).
  • Crystallography and Material Science :

    • Isochroman derivatives, like methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, have been studied for their tendency to crystallize in chiral space groups. This research is significant for material science, particularly in the context of optical and chiral properties of compounds (Palusiak et al., 2004).
  • Solubility Studies :

    • Understanding the solubility of complex saccharides in various solvents is crucial for pharmaceutical and chemical processing. A study on the solubility of related saccharides in ethanol–water solutions provides insights valuable for drug formulation and chemical synthesis (Gong et al., 2012).
  • Synthesis of Novel Compounds :

    • The synthesis of novel compounds, such as (–)-(3aR,4R,5S,6aS)-4-[(acetoxy)methyl]-1-oxohexahydro-1H-cyclopenta[c]furan-5-yl acetate, is fundamental to expanding the library of chemical entities for various applications, including pharmaceuticals and materials (Gimazetdinov et al., 2016).
  • Pharmaceutical Intermediate Production :

    • An organic experiment producing methyl 2-hydroxy-2,2-( 2-thiophen-2-yl)acetate through the Grignard reaction demonstrates the importance of synthesizing intermediates for pharmaceutical applications (Min, 2015).

properties

IUPAC Name

[(3R,5S)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7/c1-21(30)32-20-25-26(33-17-22-11-5-2-6-12-22)27(34-18-23-13-7-3-8-14-23)28(29(31)36-25)35-19-24-15-9-4-10-16-24/h2-16,25-29,31H,17-20H2,1H3/t25?,26-,27?,28+,29?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWBTSOKCOYZSF-WDAUIKBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@H](C([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Reactant of Route 2
[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Reactant of Route 3
[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Reactant of Route 4
[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Reactant of Route 5
[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Reactant of Route 6
[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate

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